molecular formula C18H16N4O3 B2820537 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide CAS No. 1797159-37-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2820537
CAS No.: 1797159-37-5
M. Wt: 336.351
InChI Key: REOKPOGOHHAHQM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . The 2,3-dihydrobenzo[b][1,4]dioxin structure is a bicyclic system, consisting of a benzene ring fused to a 1,4-dioxin ring .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Organic Synthesis and Catalysis

Nano Titania-supported Sulfonic Acid Catalysis : Nano titania-supported sulfonic acid (n-TSA) has been employed as an efficient, inexpensive, and reusable catalyst for the one-pot synthesis of 1, 8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives. This catalysis demonstrates the utility of nano-catalysts in synthesizing complex organic molecules efficiently, with advantages such as reduced reaction time, environmental friendliness, and high reusability, suggesting potential areas where similar compounds could be synthesized or used as catalysts (Amoozadeh et al., 2018).

Medicinal Chemistry

Anti-Inflammatory and Analgesic Activities : Celecoxib derivatives have been synthesized and their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities evaluated, highlighting the therapeutic potential of chemically modified nonsteroidal anti-inflammatory drugs (NSAIDs). This research underscores the importance of chemical modification in discovering new therapeutic agents with diverse biological activities (Küçükgüzel et al., 2013).

Anticancer Activity : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds demonstrated promising activities, indicating the potential for developing new anticancer agents based on pyrazole and thiazole scaffolds (Gomha et al., 2016).

Co-crystal Synthesis

Co-crystal Formation : The synthesis and characterization of co-crystals involving isonicotinamide showcase the importance of co-crystal formation in modifying the physical properties of compounds, which could be relevant for enhancing the solubility, stability, or bioavailability of pharmaceutical compounds (Ozbek, 2019).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-5-7-19-8-6-13)21-14-9-20-22(10-14)11-15-12-24-16-3-1-2-4-17(16)25-15/h1-10,15H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKPOGOHHAHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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